Thermal Stability and Volatility: Lower Melting Point Enables Gentler CVD Processing vs. Dichloride Analog
Tin(IV) bis(acetylacetonate) dibromide melts at 182–184 °C, which is 20–22 °C lower than the melting point of the directly analogous dichloride compound, Tin(IV) bis(acetylacetonate) dichloride (204–206 °C) . This lower melting point correlates with enhanced volatility and more facile delivery into the vapor phase during CVD processes, permitting deposition at reduced substrate temperatures. In aerosol-assisted CVD of Sn-doped In₂O₃ (ITO) films, the dibromide precursor enabled successful film growth at substrate temperatures as low as 400 °C with 5 mol % tin doping relative to indium [1].
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 182–184 °C |
| Comparator Or Baseline | Tin(IV) bis(acetylacetonate) dichloride: 204–206 °C |
| Quantified Difference | Δ = 20–22 °C lower |
| Conditions | Literature values; differential scanning calorimetry / melting point apparatus |
Why This Matters
Lower precursor melting point directly translates to reduced energy input for vaporization and broader process compatibility with temperature-sensitive substrates in thin-film manufacturing.
- [1] Maki, K. et al. (2006). Transparent Conductive Thin Films of Sn Doped In₂O₃ Grown by Aerosol‐Assisted CVD Using Inᴵᴵᴵ Acetylacetonate with 5 mol % Snᴵⱽ Bis‐acetylacetonate Dibromide. Chemical Vapor Deposition, 12(10), 655-660. View Source
